molecular formula C8H4Br2 B6158207 1,3-dibromo-2-ethynylbenzene CAS No. 177094-74-5

1,3-dibromo-2-ethynylbenzene

Cat. No.: B6158207
CAS No.: 177094-74-5
M. Wt: 259.9
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Description

Significance of Halogenated Ethynylbenzenes as Advanced Synthetic Intermediates

Halogenated ethynylbenzenes are highly valued as advanced synthetic intermediates due to the diverse reactivity imparted by the halogen and alkyne groups. lookchem.comcymitquimica.com The presence of a halogen atom, such as bromine or chlorine, provides a reactive site for various cross-coupling reactions, most notably the Sonogashira coupling. lookchem.compsu.edu This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the halogenated benzene (B151609) and a terminal alkyne, enabling the construction of more complex molecular architectures. psu.edu

For instance, 1-bromo-2-ethynylbenzene (B14331) serves as a key starting material for the synthesis of unsymmetrical 1,4-diarylbutadiynes and heterocyclotriynes, which are important in materials science and organic chemistry. lookchem.com Similarly, 1-chloro-2-ethynylbenzene (B43536) is a valuable building block in the preparation of more intricate molecules. cymitquimica.com The utility of these compounds extends to the development of materials with specific optical properties, as seen in the use of 1-bromo-2-ethynylbenzene as a precursor for second-order nonlinear optical materials. lookchem.com

The strategic placement of halogen atoms on the ethynylbenzene core allows for selective and sequential reactions, providing chemists with precise control over the synthetic process. This controlled reactivity is crucial for the efficient construction of target molecules with desired functionalities and three-dimensional structures. The ability to participate in reactions like the Sonogashira coupling makes halogenated ethynylbenzenes indispensable tools in the synthesis of pharmaceuticals, functional materials, and complex organic scaffolds. psu.eduresearchgate.net

Overview of the Research Landscape for Aromatic Alkynes and Polyhalogenated Aromatics

The fields of aromatic alkynes and polyhalogenated aromatics are active areas of research, driven by their fundamental importance in organic chemistry and their application in materials science, medicinal chemistry, and nanotechnology. openaccessjournals.comchemimpex.commdpi.com Aromatic compounds are central to organic chemistry due to their unique stability and reactivity, serving as foundational structures for a vast number of synthetic products. openaccessjournals.com Alkynes, with their reactive triple bonds, offer a gateway to a wide array of chemical transformations. unizin.org

Polyhalogenated aromatic hydrocarbons (PHAHs) are a class of compounds characterized by a planar polycyclic structure with multiple halogen atoms. mdpi.com Research in this area often focuses on their synthesis, reactivity, and environmental presence. mdpi.com While some PHAHs are known for their persistence as environmental pollutants, the controlled synthesis and functionalization of polyhalogenated aromatics are crucial for creating advanced materials and pharmaceuticals. chemimpex.commdpi.com

The intersection of these two areas, in the form of halogenated aromatic alkynes, provides researchers with versatile building blocks. The development of synthetic methods for these compounds is a significant research focus. For example, the Corey-Fuchs reaction provides a route to terminal alkynes from aldehydes via a dibromo-methylene intermediate. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are extensively studied and utilized for the construction of complex aryl-alkyne structures. psu.edu The ongoing research into the synthesis and application of these compounds continues to expand the toolbox of synthetic organic chemists, enabling the creation of novel molecules with tailored properties. rsc.org

Unique Reactivity Profile of 1,3-Dibromo-2-ethynylbenzene in Organic Synthesis

This compound possesses a unique reactivity profile that stems from the specific arrangement of its functional groups: an ethynyl (B1212043) group positioned between two bromine atoms on a benzene ring. This ortho-dibromo substitution pattern, combined with the adjacent alkyne, allows for a range of selective and sequential transformations that are not readily accessible with other halogenated ethynylbenzenes.

A key reaction showcasing its unique reactivity is the Sonogashira coupling. The Sonogashira reaction between 1,3-dibromo-2-iodobenzene (B1587508) and (trimethylsilyl)ethyne has been utilized to produce 1,3-dibromo-2-[(trimethylsilyl)ethynyl]benzene, demonstrating the selective reaction at the more reactive iodine position while leaving the bromine atoms intact for further functionalization. wvu.edu This stepwise reactivity is a powerful tool in molecular construction.

Furthermore, the presence of the two bromine atoms allows for the potential of double coupling reactions, leading to the formation of fused ring systems. For instance, treatment of 2-bromoethynylbenzenes with a nickel catalyst can lead to the synthesis of dibenzopentalenes. mdpi.com The reactivity of the dibromo-substituted alkyne can also be harnessed in cyclization reactions. For example, alkynes derived from 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)benzene have been converted to 4,7-dibromobenzo[b]thiophene derivatives through a silica (B1680970) gel-assisted cyclization. elsevierpure.com

The strategic positioning of the functional groups in this compound makes it a valuable precursor for creating complex polycyclic and heterocyclic aromatic compounds, which are of interest in materials science and medicinal chemistry.

PropertyData
Molecular Formula C8H4Br2
CAS Number 177094-74-5 ambeed.com

Properties

CAS No.

177094-74-5

Molecular Formula

C8H4Br2

Molecular Weight

259.9

Purity

95

Origin of Product

United States

Exploration of the Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Ethynylbenzene

Transformations Involving the Terminal Alkyne Functionality

The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of reactivity, susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions) with Diverse Dienophiles and Dipolarophiles

Cycloaddition reactions offer a powerful method for the construction of cyclic and heterocyclic systems. The electron-rich triple bond of 1,3-dibromo-2-ethynylbenzene can act as a dipolarophile in 1,3-dipolar cycloadditions. For instance, in reactions with organic azides, it can participate in Huisgen 1,3-dipolar cycloadditions to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity, often catalyzed by copper(I) to control regioselectivity. researchgate.netsemanticscholar.org Similarly, cycloadditions with nitrile oxides can yield isoxazoles. nih.gov

While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of terminal alkynes suggests its utility in such transformations. researchgate.netlibretexts.org A related study on the cycloaddition of 4-bromo-2,6-dimethyl-phenylisonitrile with acetylene (B1199291) derivatives highlights the potential for this class of compounds to undergo cycloaddition reactions. nih.gov

The alkyne can also function as a dienophile in Diels-Alder or [4+2] cycloaddition reactions, reacting with a conjugated diene to form a six-membered ring. libretexts.orglibretexts.org The high temperature often required for these reactions with simple alkynes can sometimes be a limitation.

Hydrofunctionalization and Halogenation Reactions of the Alkyne

The alkyne moiety readily undergoes hydrofunctionalization, which involves the addition of an H-Y molecule across the triple bond. These reactions can be catalyzed by various transition metals, leading to the formation of vinyl derivatives. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Halogenation of the alkyne group in this compound can proceed with reagents like bromine (Br₂) or chlorine (Cl₂) to yield dihaloalkenes. The addition typically occurs with anti-stereoselectivity, proceeding through a bridged halonium ion intermediate to give the trans-dihaloalkene as the major product. nih.govnih.gov The reaction can be controlled to add one equivalent of the halogen, and further addition can lead to a tetrahaloalkane.

A study on the bromination of 2-alkynylbenzaldoximes with N-bromosuccinamide (NBS) resulted in the formation of 1,3-dibromo-2-aryl-1H-indenes, showcasing a tandem bromination-cyclization process. nih.gov

Table 1: Examples of Halogenation Reactions of Alkynes

Alkyne SubstrateHalogenating AgentProduct(s)Reference
Phenylacetylene (B144264)Br₂trans-1,2-Dibromostyrene nih.gov
1-HexyneCl₂trans-1,2-Dichloro-1-hexene nih.gov
2-AlkynylbenzaldoximeNBS (3 equiv.)1,3-Dibromo-2-aryl-1H-indene nih.gov

This table presents general alkyne halogenation reactions and a related intramolecular cyclization to illustrate the reactivity patterns.

Alkyne Oligomerization and Polymerization Pathways

Terminal alkynes, including substituted ethynylbenzenes, can undergo oligomerization or polymerization to form conjugated polymers. These materials are of interest due to their potential electronic and optical properties. The polymerization can be initiated by various catalysts, including transition metal complexes (e.g., rhodium, tungsten) or radical initiators. nih.govmdpi.comresearchgate.netnih.govunam.mxresearchgate.netmdpi.comresearchgate.net For diethynylarenes, polymerization can lead to cross-linked networks. mdpi.comnih.gov The specific polymerization behavior of this compound would depend on the chosen catalytic system and reaction conditions, potentially leading to polymers with interesting properties due to the presence of the bromine atoms, which could be further functionalized.

Oxidative and Reductive Coupling Reactions of the Alkyne

Oxidative coupling reactions of terminal alkynes, such as the Glaser, Eglinton, or Hay couplings, lead to the formation of symmetric 1,3-diynes. epa.govchemrxiv.org These reactions are typically mediated by copper salts in the presence of an oxidant. Applying these conditions to this compound would be expected to yield 1,4-bis(2,6-dibromophenyl)buta-1,3-diyne.

Reductive coupling reactions can involve the coupling of the alkyne with a carbonyl compound, often catalyzed by transition metals, to form allylic alcohols. nih.gov For instance, the reductive coupling of 1,3-enynes with aldehydes, catalyzed by rhodium complexes, has been reported to yield dienylated α-hydroxy compounds. nih.gov

Reactions at the Bromine-Substituted Aromatic Positions

The two bromine atoms on the benzene (B151609) ring are amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a powerful avenue for molecular elaboration. The presence of two identical reactive sites raises the question of chemoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Negishi, Heck) with Chemoselective Control

The differential reactivity of the two bromine atoms in this compound allows for the possibility of sequential or chemoselective cross-coupling reactions. Generally, the bromine atom ortho to the bulky ethynyl group may exhibit different reactivity compared to the bromine atom further away, due to steric hindrance. This difference can be exploited to achieve monosubstitution under carefully controlled conditions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netchemrxiv.orgnih.gov By controlling the stoichiometry of the boronic acid and the reaction conditions, it is often possible to achieve selective monosubstitution of dihaloarenes. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.govepa.govmdpi.comrsc.orgmsu.edu This provides a method to introduce additional alkyne functionalities. Sequential Sonogashira couplings on dihaloarenes are well-established. researchgate.net A one-pot borylation/Sonogashira coupling of 1,3-dibromobenzene (B47543) has been demonstrated, showcasing a strategy for sequential functionalization. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the aryl bromide. libretexts.orgresearchgate.netmsu.edubeilstein-journals.orgnih.gov The reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction employs an organozinc reagent to couple with the aryl bromide. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgnih.govnih.govchemrxiv.orgbeilstein-journals.org

The chemoselective functionalization of dihaloarenes in these reactions is often achievable by carefully tuning the reaction parameters such as the catalyst, ligands, base, solvent, and temperature. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance selectivity for the less sterically hindered position. Sequential cross-coupling is a powerful strategy where the first coupling is performed under conditions that favor monosubstitution, followed by a second coupling reaction to functionalize the remaining bromine atom. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerKey ReagentsPotential Product Type
Suzuki Organoboron ReagentPd catalyst, BaseBiaryl or vinyl-substituted arene
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl-alkyne
Stille Organotin ReagentPd catalystBiaryl, vinyl-, or alkyl-substituted arene
Negishi Organozinc ReagentPd or Ni catalystBiaryl, vinyl-, or alkyl-substituted arene
Heck AlkenePd catalyst, BaseSubstituted alkene

This table provides a general overview of the coupling partners and potential products for each named reaction.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful method for the formation of carbon-metal bonds, converting less reactive organic halides into highly nucleophilic organometallic reagents. In the case of this compound, this reaction offers a regioselective route to functionalization.

The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), can lead to the selective exchange of one of the bromine atoms for a lithium atom. The position of this exchange is influenced by the electronic and steric environment of the bromine atoms. The bromine atom at the 2-position is ortho to the ethynyl group, which can exert a directing effect. Studies on similar 1,2-dibromoarene systems have shown that metal-halogen exchange can be highly regioselective. For instance, in 3-substituted 1,2-dibromoarenes, the exchange often occurs preferentially at the bromine atom that is more sterically accessible or electronically activated.

Once the monolithiated species, 2-bromo-6-ethynylphenyllithium, is formed, it can be trapped by a variety of electrophiles to introduce a wide range of substituents. This two-step sequence of metal-halogen exchange followed by electrophilic quenching provides a versatile method for the synthesis of diversely substituted phenylacetylene derivatives.

Table 1: Examples of Electrophilic Quenching of Lithiated Dibromoarenes

EntryDibromoareneOrganolithium ReagentElectrophile (E+)Product
11,2-Dibromo-3-fluorobenzenei-PrMgClCO₂2-Bromo-6-fluorobenzoic acid
21,2-Dibromo-4-methoxybenzenen-BuLiDMF2-Bromo-5-methoxybenzaldehyde
32,6-Dibromopyridinen-BuLi(CH₃)₃SiCl2-Bromo-6-(trimethylsilyl)pyridine

Direct Arylation Strategies Involving Aromatic Bromides

Palladium-catalyzed direct arylation has emerged as a powerful and atom-economical tool for the formation of carbon-carbon bonds, avoiding the pre-functionalization of one of the coupling partners. For this compound, this strategy allows for the selective coupling of the aryl bromide moieties with C-H bonds of other (hetero)aromatic compounds.

The reaction of this compound with heteroarenes, such as thiophene (B33073) derivatives, in the presence of a palladium catalyst and a suitable base, can lead to the formation of mono- or diarylated products. The regioselectivity of the arylation on the heteroarene is often high, with coupling typically occurring at the most acidic C-H bond. For instance, the direct arylation of 2-substituted thiophenes generally proceeds at the C5 position.

Studies on analogous dibrominated systems, such as 2,5-dibromoselenophene (B172953), have demonstrated the feasibility of both mono- and di-heteroarylation reactions. d-nb.info The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to favor the formation of either the mono- or the bis-arylated product. While specific data for this compound is limited, the principles derived from similar substrates are highly applicable.

Table 2: Palladium-Catalyzed Direct Arylation of Dibromoheterocycles with Thiazole Derivatives

EntryDibromoheterocycleHeteroareneCatalystBaseProductYield (%)
12,5-Dibromoselenophene2-Ethyl-4-methylthiazolePd(OAc)₂KOAc2,5-Bis(2-ethyl-4-methylthiazol-5-yl)selenophene78
22,5-Dibromoselenophene2,4-DimethylthiazolePd(OAc)₂KOAc2,5-Bis(2,4-dimethylthiazol-5-yl)selenophene80

Data adapted from studies on 2,5-dibromoselenophene to illustrate the potential of direct arylation strategies. d-nb.info

Chemo- and Regioselective Reactivity of Dual Functional Groups (Alkyne and Aryl Bromides)

The presence of both a terminal alkyne and two aryl bromide functionalities in this compound opens up possibilities for chemo- and regioselective reactions. By carefully choosing the reaction conditions and catalysts, it is possible to selectively transform one functional group while leaving the others intact.

For instance, the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, can be employed to selectively functionalize the ethynyl group of this compound. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. By using a suitable aryl halide as the coupling partner, a new carbon-carbon bond can be formed at the alkyne terminus, leaving the two bromine atoms available for subsequent transformations.

Conversely, conditions can be chosen to selectively react the aryl bromide moieties. For example, a Suzuki-Miyaura or Stille cross-coupling reaction could be performed to introduce aryl or vinyl groups at the bromine-substituted positions. The relative reactivity of the two bromine atoms can also be exploited to achieve regioselective mono-functionalization. The bromine at the 2-position, being ortho to the ethynyl group, may exhibit different reactivity compared to the bromine at the 6-position due to steric and electronic effects.

The ability to perform sequential cross-coupling reactions, first at the alkyne and then at the aryl bromide positions (or vice versa), makes this compound a highly versatile platform for the synthesis of complex, polysubstituted aromatic compounds.

Mechanistic Elucidation Studies of Key Transformations

The key transformations of this compound, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, proceed through well-established, albeit complex, mechanistic pathways.

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is generally believed to proceed through a four-centered transition state involving the organolithium reagent and the aryl halide. The reaction is typically fast and kinetically controlled. The rate of exchange follows the trend I > Br > Cl. The stability of the resulting organolithium species also plays a role in the position of the equilibrium. For this compound, the formation of the aryllithium intermediate is favored by the greater s-character of the sp²-hybridized carbon atom compared to the sp³-hybridized carbon of the alkyl group in the organolithium reagent.

Palladium-Catalyzed Direct Arylation: The catalytic cycle for direct arylation is generally proposed to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound to form a palladium(II) intermediate.

C-H Activation/Deprotonation: The resulting palladium(II) complex coordinates to the (hetero)arene, followed by C-H bond activation, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

Sonogashira Coupling: The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper:

Palladium Cycle: Similar to other cross-coupling reactions, the cycle starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.

Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While these are the generally accepted mechanisms, detailed kinetic and computational studies on this compound itself would be necessary to fully elucidate the specific nuances of its reactivity, including the factors governing the observed chemo- and regioselectivity.

Applications of 1,3 Dibromo 2 Ethynylbenzene in Advanced Organic Synthesis

Construction of Polycyclic Aromatic Systems and Fused Ring Structures

The structure of 1,3-dibromo-2-ethynylbenzene is well-suited for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. The presence of the ethynyl (B1212043) group alongside halogen atoms allows for sequential coupling and cyclization reactions. An organometallic coupling and electrophile-induced cyclization strategy is a key method for creating extended fused-ring structures. mit.edu This approach can be adapted for the synthesis of various polycyclic aromatic systems, including those containing nine or more annelated (fused) rings. mit.edu

The general strategy involves Sonogashira coupling reactions at the bromine positions to extend the carbon framework, followed by an intramolecular cyclization reaction involving the ethynyl group. This cyclization can be triggered by various reagents, leading to the formation of new aromatic rings fused to the original benzene (B151609) core. By carefully choosing the coupling partners and cyclization conditions, chemists can control the size and shape of the resulting polycyclic system.

Reaction TypeKey ReagentsIntermediateProduct Type
Sequential Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, various terminal alkynesDi-alkynylated benzene derivativeExtended π-system precursor
Electrophile-Induced CyclizationElectrophiles (e.g., I₂, Br₂)Cationic intermediateFused aromatic ring
Intramolecular AnnulationTransition metal catalystsMetallacycle intermediatePolycyclic aromatic system

Precursor for Macrocyclic and Cage Compounds

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of shape-persistent macrocycles and complex three-dimensional cage compounds. nih.govnih.gov The defined geometry of the benzene ring and the reactive handles allow for the construction of large, rigid structures through stepwise or one-pot coupling reactions.

The synthesis of these large molecules often relies on orthogonal scaffolding strategies, where different functional groups are reacted selectively. nih.gov For instance, the bromine atoms can undergo Suzuki or Sonogashira cross-coupling reactions, while the terminal alkyne can be used in oxidative acetylene (B1199291) coupling (e.g., Eglinton or Glaser coupling) or click chemistry. By using precursors with multiple reaction sites, complex bicyclic or polycyclic structures can be assembled. nih.gov This modular approach allows for the synthesis of a series of macrocycles with varying sizes and properties. nih.gov

Synthetic StrategyCoupling ReactionsKey Precursor FeaturesTarget Structure
Stepwise Elongation and CyclizationSonogashira, Suzuki CouplingOrthogonal protecting groups on alkynesShape-Persistent Macrocycles
Convergent SynthesisCadiot-Chodkiewicz CouplingDiacetylene building blocksFluorinated Benzene-based Macrocycles. nih.gov
[2+3] CyclizationFriedel–Crafts reactionPrecursors with multiple aromatic groupsCagearenes. nih.gov

Synthesis of Diverse Heterocyclic Architectures

The ethynyl group of this compound is a powerful functional group for building a wide array of heterocyclic compounds. nih.govresearchgate.net 1,3-Enynes, which can be readily prepared from this compound, are valuable precursors for synthesizing diverse heterocycles and carbocycles through various cyclization strategies. nih.gov

The reactivity of the alkyne allows for cycloaddition reactions, annulations, and transition-metal-catalyzed cyclizations to form rings containing nitrogen, oxygen, or sulfur. mdpi.commdpi.com For example, reaction with nitrogen-containing nucleophiles can lead to the formation of pyrimidines, pyrazoles, or indoles. The bromine atoms can be retained in the final product for further functionalization or can participate in the cyclization process, for instance, through palladium-catalyzed reactions that involve oxidative addition to the C-Br bond. mdpi.com

Reaction ClassReagentsHeterocyclic Product
[3+2] CycloadditionAzides, Diazo compoundsTriazoles, Pyrazoles
Annulation Reactions1,3-Diketones, GuanidinePyridines, Pyrimidines
Transition-Metal Catalyzed CyclizationRhodium, Palladium catalystsIndoles, Fused Thiophenes. beilstein-journals.org
Condensation ReactionsHydrazine, HydroxylaminePyrazolines, Isoxazoles. researchgate.net

Scaffold for Molecular Diversification and Combinatorial Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. nih.govresearchgate.net this compound is an ideal scaffold for this purpose because its three distinct reactive sites can be addressed sequentially or in different combinations to introduce molecular diversity.

A typical strategy involves a stepwise functionalization approach. For example, one bromine atom can be selectively reacted via a Suzuki coupling, followed by a different coupling reaction at the second bromine atom. Finally, the ethynyl group can be modified using a third reaction type, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "scaffold-based" approach allows for the systematic variation of three different substituents around the central benzene ring, leading to the generation of a large library of compounds from a small number of building blocks. bohrium.com Such libraries are valuable in drug discovery and materials science for screening and identifying compounds with desired properties. rsc.org

Diversification PointReaction TypeExample Building Blocks
C1-BromineSuzuki, Stille, or Hartwig-Buchwald couplingBoronic acids, Stannanes, Amines
C3-BromineSuzuki, Sonogashira, or Heck couplingBoronic acids, Terminal alkynes, Alkenes
C2-EthynylCuAAC (Click Chemistry), HydroaminationAzides, Amines

Utilization in Total Synthesis Strategies of Complex Designed Molecules

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, its utility in constructing key fragments of complex designed molecules is clear. The methodologies described in the previous sections, such as the construction of fused aromatic systems and macrocycles, are fundamental steps in the synthesis of larger, architecturally complex targets.

Synthetic chemists often design complex molecules for applications in materials science or as probes for biological systems. In these contexts, this compound can serve as a crucial starting material for a key fragment. For instance, a highly substituted, fused polycyclic aromatic core synthesized from this compound could be further elaborated and incorporated into a larger molecular system, such as a molecular sensor or an organic electronic material. The ability to build complex carbon skeletons from this simple precursor makes it a valuable tool in the broader field of complex molecule synthesis.

Stereoselective Synthesis of Chiral Molecules Incorporating this compound Derivatives

Although this compound itself is achiral, its derivatives can be employed in stereoselective synthesis to create chiral molecules. This is typically achieved by introducing the dibromo-ethynylphenyl moiety into a molecule that subsequently undergoes an asymmetric transformation, or by using a chiral catalyst in a reaction involving a derivative of the compound.

For example, a derivative of this compound could be used as a substrate in a transition-metal-catalyzed reaction that creates a new stereocenter. mdpi.com The steric and electronic properties of the substituted phenyl ring can influence the facial selectivity of the reaction, leading to the preferential formation of one enantiomer or diastereomer. Methodologies for the stereoselective synthesis of 1,3-dienes or the formation of substituted 1,3-dioxolanes often rely on precise control of the geometry of intermediates, which can be influenced by bulky substituents like a dibromo-ethynylphenyl group. nih.govmdpi.com Such strategies are critical for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Reaction TypeChiral InfluenceOutcome
Asymmetric HydrogenationChiral catalyst (e.g., with a BINAP ligand)Enantioselective reduction of a prochiral alkene derivative
Diastereoselective AdditionSubstrate control with existing chiral centerFormation of a new stereocenter with high diastereomeric excess
Metal-Catalyzed Cross-CouplingChiral ligand on the metal centerCreation of atropisomers or products with chiral axes

Role of 1,3 Dibromo 2 Ethynylbenzene in Materials Science and Supramolecular Chemistry

Precursor for Conjugated Polymers and Oligomers

1,3-Dibromo-2-ethynylbenzene serves as a valuable monomer in the synthesis of conjugated polymers and oligomers due to its rigid structure and reactive sites—two bromine atoms and one ethynyl (B1212043) group. These functional groups allow for various polymerization reactions, primarily through cross-coupling methods like the Sonogashira, Heck, and Suzuki reactions. The arrangement of these groups on the benzene (B151609) ring enables the formation of complex, branched, and hyperbranched polymeric structures.

Poly(p-phenylene ethynylene) (PPE) and Related Architectures

While the specific isomer this compound is not commonly cited in the direct synthesis of linear Poly(p-phenylene ethynylene) (PPE), its structural motifs are integral to creating more complex PPE-related architectures. The presence of both aryl halide and terminal alkyne functionalities in a single molecule is fundamental to PPE synthesis via Sonogashira coupling. The 1,3-dibromo substitution pattern, in particular, allows for the creation of kinks and branches in the polymer chain, deviating from the linear rod-like structure of traditional PPEs. This structural modification can influence the polymer's solubility, processability, and photophysical properties.

Star-Shaped and Dendritic Macromolecules

The AB2-type structure of this compound (where 'A' is the ethynyl group and 'B' is a bromo group) makes it a suitable candidate for the synthesis of star-shaped and dendritic macromolecules. In these syntheses, the ethynyl group can react with a multifunctional core molecule, while the two bromo groups serve as points for further growth or branching. This divergent approach allows for the generation-by-generation construction of dendrimers with a high degree of branching and a large number of terminal functional groups. The resulting macromolecules have applications in areas such as light-harvesting, catalysis, and drug delivery, owing to their unique three-dimensional architectures and defined molecular weights.

Fabrication of Molecular Frameworks and Network Structures

The rigid geometry and multiple reactive sites of this compound make it a potential building block for the construction of porous molecular frameworks and network polymers. These materials are characterized by high surface areas, tunable pore sizes, and exceptional stability.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligands

Covalent Organic Frameworks (COFs) are crystalline porous polymers formed from organic building blocks linked by strong covalent bonds. While direct use of this compound in reported COF syntheses is not prominent, its derivatives containing boronic acids, aldehydes, or amines are potential candidates for creating 2D or 3D COF structures. The ethynyl group can be utilized in post-synthetic modification to introduce other functionalities within the pores of the framework.

Similarly, in Metal-Organic Frameworks (MOFs), organic ligands connect metal ions or clusters to form extended networks. Carboxylate-functionalized derivatives of this compound could act as ligands in MOF synthesis. The bromine atoms on the ligand could then be used for post-synthetic modification, allowing for the introduction of catalytic sites or other functional groups to tailor the properties of the MOF for specific applications like gas storage, separation, or catalysis.

Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of amorphous or semi-crystalline porous materials with high surface areas. This compound can be used as a monomer or a cross-linker in the synthesis of POPs. Through reactions like Sonogashira-Hagihara cross-coupling, it can be polymerized with other multi-topic co-monomers to form highly cross-linked, insoluble, and permanently porous networks. The inherent microporosity of these materials makes them suitable for applications in gas adsorption and separation.

Table 1: Polymerization Reactions Utilizing Dibromo-Ethynylbenzene Monomers

Polymerization Type Reactive Groups Utilized Resulting Structure Type Potential Application
Sonogashira Coupling Ethynyl, Bromo Branched Polymers, Networks Organic Electronics
Heck Coupling Ethynyl, Bromo Cross-linked Polymers Catalysis

Components in Supramolecular Assemblies and Host-Guest Chemistry

The aromatic ring and the ethynyl group of this compound can participate in non-covalent interactions that drive the formation of supramolecular assemblies. These interactions include π-π stacking, halogen bonding (C-Br···X), and hydrogen bonding involving the acidic acetylenic proton.

In host-guest chemistry, the molecule or its derivatives can act as guests, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or pillararenes. The interactions stabilizing these host-guest complexes can include hydrophobic effects and specific non-covalent interactions. Conversely, macrocycles constructed from this compound units could serve as hosts for smaller guest molecules, with the potential for applications in molecular recognition and sensing. The bromine atoms can engage in halogen bonding, a highly directional interaction that is increasingly utilized in the design of supramolecular architectures.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Poly(p-phenylene ethynylene)
Cyclodextrins
Calixarenes

Development of Optoelectronic Materials

While specific device performance data for materials directly synthesized from this compound is not extensively documented, its structural motifs are highly relevant to the design of novel optoelectronic materials. The combination of bromine and ethynyl functionalities allows for its use in the synthesis of conjugated polymers and polycyclic aromatic compounds, which are fundamental components in organic electronics.

The bromine atoms on the benzene ring serve as excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the synthesis of conjugated polymers, where alternating donor and acceptor units are linked to tune the material's electronic and optical properties. For instance, this compound could be polymerized with a variety of co-monomers to create polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The resulting polymers could theoretically find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethynyl group can also participate in polymerization reactions, leading to the formation of poly(phenylacetylene) derivatives, which are known for their potential in nonlinear optics.

The development of stable and tunable polycyclic aromatic compounds is another crucial area for advancing organic optoelectronics. chemrxiv.org The reactivity of this compound allows for its use as a precursor in the synthesis of larger, π-extended systems through intramolecular and intermolecular reactions. By carefully selecting reaction partners, it is possible to construct complex aromatic structures with desirable photophysical properties, such as strong fluorescence and high charge carrier mobility.

Below is a table summarizing potential research directions for this compound in optoelectronic materials, based on the known reactivity of its functional groups.

Research DirectionPotential ApplicationKey Chemical Transformations
Synthesis of Donor-Acceptor Conjugated PolymersOrganic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs)Suzuki Coupling, Stille Coupling, Sonogashira Coupling
Formation of Poly(phenylacetylene) DerivativesNonlinear Optics, Chiral SensorsTransition-metal catalyzed polymerization of the ethynyl group
Construction of π-Extended Polycyclic Aromatic CompoundsOrganic Field-Effect Transistors (OFETs), Fluorescent ProbesCyclization reactions, Palladium-catalyzed annulations

Integration into Responsive Systems and Smart Materials

The incorporation of this compound into responsive systems and smart materials is an emerging area of interest, largely driven by the potential for forming stimuli-responsive structures through non-covalent interactions, particularly halogen bonding. "Smart" materials are capable of responding to external stimuli such as light, pH, or temperature, leading to a change in their properties.

The bromine atoms in this compound can act as halogen bond donors, interacting with electron-donating atoms like oxygen or nitrogen in other molecules. This directional interaction can be exploited to create self-assembling supramolecular structures. nih.govrsc.org By designing systems where this halogen bonding can be modulated by an external stimulus, it is possible to create responsive materials. For example, a change in the solvent polarity or the introduction of a competing halogen bond acceptor could disrupt the supramolecular assembly, leading to a change in the material's optical or mechanical properties.

The ethynyl group also offers opportunities for creating responsive materials. The acidity of the ethynyl proton allows for the formation of hydrogen bonds, which can also drive self-assembly. Furthermore, the triple bond can undergo chemical reactions, such as click chemistry or polymerization, which can be triggered by a specific stimulus to alter the material's structure and function. For instance, a polymer containing pendant this compound units could be cross-linked upon exposure to a catalyst, leading to the formation of a rigid and insoluble material from a soluble precursor.

The table below outlines potential strategies for integrating this compound into responsive systems.

Responsive System TypeStimulusRole of this compoundPotential Outcome
Supramolecular GelsSolvent, TemperatureFormation of fibrous networks through halogen and/or hydrogen bondingReversible gel-sol transition
Photo-responsive PolymersLightIncorporation into polymers with photo-isomerizable units that interact with the dibromo-ethynylbenzene moietyPhoto-induced change in polymer conformation or assembly
Chemo-sensorsAnalyte with Lewis basic sitesHalogen bonding interaction between the bromine atoms and the analyteChange in fluorescence or color upon analyte binding

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,3 Dibromo 2 Ethynylbenzene Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. rsc.org

For derivatives of 1,3-dibromo-2-ethynylbenzene, HRMS is used to confirm the identity of synthesized products. The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a characteristic 1:2:1 ratio for the M, M+2, and M+4 isotope peaks, which is a clear indicator of a dibrominated compound. researchgate.net

Interactive Table 2: HRMS Data for Selected 1,3-Dibromo-2-aryl-1H-indene Derivatives

Compound Formula Calculated Mass (M+H)⁺ Found Mass (M+H)⁺
1,3-Dibromo-2-(3-chlorophenyl)-1H-indene C₁₅H₁₀Br₂Cl 382.8832 382.8835
1,3-Dibromo-2-(3-fluorophenyl)-1H-indene C₁₅H₁₀Br₂F 366.9128 366.9130
1,3-Dibromo-2-(4-nitrophenyl)-1H-indene C₁₅H₁₀Br₂NO₂ 393.9073 393.9074

| 1,3-Dibromo-2-(2,6-dichlorophenyl)-1H-indene | C₁₅H₉Br₂Cl₂ | 416.8443 | 416.8447 |

Data sourced from The Royal Society of Chemistry. rsc.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides valuable structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of a halogen radical (e.g., Br•) or a hydrogen halide (e.g., HBr). nih.govmiamioh.edu Analyzing these fragmentation patterns helps to confirm the structure of the molecule and understand its stability under ionization conditions.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is valuable for identifying crystalline phases, determining phase purity, and studying the bulk properties of materials derived from this compound.

Interactive Table 3: Example Crystallographic Data from Related Dibrominated Compounds

Compound Formula Crystal System Space Group Unit Cell Parameters
2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one nih.gov C₁₅H₁₀Br₂Cl₂O Orthorhombic Pca2₁ a = 5.7599 Å, b = 17.1233 Å, c = 30.1983 Å
2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one nih.gov C₁₇H₁₂Br₂N₂O₃ Monoclinic P2₁/c a = 11.9109 Å, b = 17.5018 Å, c = 8.5365 Å, β = 94.960°

| 1,3-Dibromoazulene researchgate.net | C₁₀H₆Br₂ | Orthorhombic | Pnma | a = 7.378 Å, b = 18.156 Å, c = 7.030 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of a chemical reaction. biointerfaceresearch.comnih.gov

For this compound, key vibrational modes would include:

Alkyne C≡C Stretch: A weak but sharp band typically appearing in the 2100-2260 cm⁻¹ region in the IR spectrum.

Alkyne ≡C-H Stretch: A strong, sharp band around 3300 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretches: Bands appearing above 3000 cm⁻¹.

C-Br Stretch: Bands typically found in the fingerprint region, below 1000 cm⁻¹.

Studies on closely related molecules like 1,3-dibromobenzene (B47543) provide a basis for assigning the vibrational modes associated with the substituted aromatic ring. researchgate.net By monitoring the disappearance of the characteristic alkyne stretches or the appearance of new functional group peaks, FT-IR and Raman spectroscopy can be effectively used to track reactions involving the ethynyl (B1212043) group of this compound.

Interactive Table 4: Characteristic Vibrational Frequencies

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹)
Alkyne (C≡C) Stretch 2100 - 2260
Terminal Alkyne (≡C-H) Stretch ~3300
Aromatic (C=C) Stretch 1450 - 1600
Aromatic (C-H) Stretch 3000 - 3100

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light. acs.org These methods are exclusively used for the analysis of chiral molecules. researchgate.net

The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if it were used as a starting material to synthesize chiral derivatives—for example, by introducing a stereocenter in a side chain or by creating a molecule with axial chirality—then CD spectroscopy would become a vital tool. documentsdelivered.com

For such chiral derivatives, CD spectroscopy could be used to:

Determine Enantiomeric Excess: The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.

Assign Absolute Configuration: By comparing experimental CD spectra with those predicted from theoretical calculations, the absolute configuration of a chiral center can often be determined.

Study Molecular Conformation: The sign and intensity of CD signals are highly sensitive to the molecule's three-dimensional conformation, making it a useful technique for conformational analysis in solution. acs.org

Theoretical and Computational Chemistry Studies on 1,3 Dibromo 2 Ethynylbenzene and Its Reactions

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic distribution and energy of the molecule.

DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are workhorses for these calculations, offering a balance between accuracy and computational cost. Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide higher accuracy, albeit at a greater computational expense, and are often used for benchmarking results.

Molecular Geometry Optimization and Conformation Analysis

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For 1,3-dibromo-2-ethynylbenzene, a planar conformation of the benzene (B151609) ring is expected. The key structural parameters that would be determined include:

Bond lengths (C-C, C-H, C-Br, C≡C)

Bond angles (e.g., C-C-C, C-C-Br, C-C≡C)

Dihedral angles, which define the orientation of the substituents relative to the ring.

Conformational analysis would investigate the rotational barrier of the ethynyl (B1212043) group. While rotation around the C-C single bond connecting the ethynyl group to the benzene ring is possible, the energy barrier is expected to be low, with the planar structure being the most stable due to the sp-hybridization of the acetylenic carbons.

Table 7.1: Predicted Structural Parameters for this compound (Hypothetical Data)

Parameter Predicted Value (DFT/B3LYP/6-311G(d,p))
C-Br Bond Length ~1.90 Å
C≡C Bond Length ~1.21 Å
C-C (Aromatic) Bond Length ~1.40 Å
C-C≡C Bond Angle ~178-180°
C-C-Br Bond Angle ~119-121°

Note: This table is illustrative and contains hypothetical data based on typical values for similar compounds, as specific published calculations for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be a π-orbital distributed over the benzene ring and the ethynyl group.

LUMO : The energy of the LUMO relates to the ability to accept electrons (electrophilicity). The LUMO would likely be a π*-antibonding orbital.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 7.2: Calculated FMO Energies and Reactivity Descriptors (Hypothetical Data)

Descriptor Formula Predicted Value (eV)
HOMO Energy (EHOMO) - -6.5
LUMO Energy (ELUMO) - -0.8
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 5.7
Ionization Potential (IP) -EHOMO 6.5
Electron Affinity (EA) -ELUMO 0.8
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.65
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.85
Electrophilicity Index (ω) χ² / (2η) 2.34

Note: This table is illustrative and contains hypothetical data, as specific published calculations for this compound are not available.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Catalytic Cycles and Energy Profiles

This compound is a potential precursor in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) and cyclization reactions. Computational studies can model the entire catalytic cycle for such a reaction. This involves:

Reactant and Catalyst Complexation : Calculating the energy of the initial complex formation.

Oxidative Addition : Locating the transition state and determining the activation energy for the catalyst (e.g., a Palladium(0) complex) inserting into one of the C-Br bonds.

Transmetalation/Carbometalation : Modeling the subsequent steps of the cycle.

Reductive Elimination : Identifying the transition state for the final step that releases the product and regenerates the catalyst.

An energy profile diagram can be constructed by plotting the relative energies of all species along the reaction coordinate. This profile reveals the rate-determining step of the reaction—the one with the highest activation energy barrier.

Prediction of Regioselectivity and Stereoselectivity

For a molecule with multiple reactive sites like this compound (two different C-Br bonds and the ethynyl group), predicting which site will react is a question of regioselectivity.

Computational methods can predict regioselectivity by comparing the activation energies for reactions at different sites. For example, in a monolithiation reaction, calculations would determine whether it is energetically more favorable to replace the bromine at the C1 or C3 position. This is often related to the calculated partial atomic charges or the local reactivity descriptors.

Stereoselectivity, which concerns the formation of a particular stereoisomer, can also be predicted by calculating the energy barriers of the transition states leading to different stereochemical outcomes. For reactions involving the ethynyl group, such as a [3+2] cycloaddition, the endo and exo transition states can be located and their energies compared to predict the major product.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound.

For this compound, the following spectra could be computationally predicted:

Infrared (IR) Spectrum : By performing a frequency calculation on the optimized geometry, the vibrational modes can be determined. The resulting frequencies and their intensities provide a theoretical IR spectrum. Key predicted peaks would include the C≡C stretch (~2100 cm⁻¹), the ≡C-H stretch (~3300 cm⁻¹), C-Br stretches, and various aromatic C-C and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectrum : Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental NMR data.

UV-Vis Spectrum : The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). This would predict the absorption maxima (λmax) and help in assigning the electronic transitions (e.g., π → π*).

These predicted spectra serve as a powerful complement to experimental characterization, helping to confirm the structure and purity of the synthesized molecule.

Table of Compounds

Compound Name
This compound

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the atomic-level behavior of molecules over time. For a semi-rigid molecule like this compound, MD simulations can provide crucial insights into its conformational dynamics and the influence of surrounding solvent molecules on its behavior. These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, either in a vacuum or surrounded by solvent molecules to mimic solution-phase conditions. The interactions would be governed by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a similar parameter set, which would define the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for the molecule.

The primary conformational flexibility in this compound would involve the rotation of the ethynyl group and out-of-plane vibrations of the bromine atoms relative to the benzene ring. While the benzene ring itself is largely planar, subtle puckering and vibrations are also captured by MD simulations. By analyzing the trajectory of the simulation, which is a record of the positions and velocities of all atoms at discrete time steps, researchers can understand the preferred conformations and the energy barriers between them.

The choice of solvent is critical in these simulations as it can significantly impact the conformational landscape. Simulations can be performed in various solvents of differing polarity, such as toluene (a nonpolar aromatic solvent), and water (a polar protic solvent), to understand how solute-solvent interactions influence the molecule's dynamics. semanticscholar.orgarxiv.org The model for the solvent can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant. smf.mx Explicit solvent models are more computationally intensive but provide a more detailed picture of specific interactions like hydrogen bonding, which is not a major factor for this compound but can be important for its reaction products.

Below is an interactive data table illustrating hypothetical results from a molecular dynamics simulation study on this compound, showing the effect of different solvents on the average dihedral angle of the ethynyl group.

SolventDielectric ConstantAverage C-C-C≡C Dihedral Angle (degrees)Standard Deviation
Vacuum10.55.2
Toluene2.41.27.8
Dichloromethane9.1-0.88.5
Acetonitrile37.52.510.1
Water80.13.112.3

Note: The data in this table is hypothetical and for illustrative purposes only.

These simulations can also provide insights into how the molecule interacts with its environment, which is crucial for understanding its reactivity in different chemical settings.

Machine Learning Approaches in Predicting Reactivity and Designing New Transformations

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, capable of predicting reaction outcomes and accelerating the discovery of new chemical transformations. nih.govacs.org For a molecule like this compound, which possesses multiple reactive sites (the two bromine atoms and the ethynyl group), ML models can be particularly valuable for predicting its reactivity in various chemical reactions.

One of the primary applications of ML in this context is the prediction of reaction yields or the identification of the major product in a given reaction. researchgate.net For instance, in cross-coupling reactions, a common class of reactions for aryl halides, an ML model could be trained on a large dataset of similar reactions to predict the likelihood of a successful reaction for this compound under specific conditions (e.g., choice of catalyst, ligand, base, and solvent).

To build such a model, the structure of this compound, along with other reactants and reaction conditions, would be converted into a set of numerical descriptors or "features". These features can include quantum chemical descriptors, molecular fingerprints, and other computed properties that capture the electronic and steric characteristics of the molecule. nih.gov The ML model, often a random forest algorithm or a neural network, then learns the complex relationships between these features and the reaction outcome from the training data. acs.org

Once trained, the model can be used to predict the reactivity of this compound in new, untested reactions. This predictive capability allows for the rapid virtual screening of a vast number of potential reactions, saving significant time and resources compared to traditional experimental approaches.

Furthermore, ML can be employed to design entirely new transformations. By training a model on a diverse dataset of chemical reactions, it can learn the underlying patterns of chemical reactivity. This knowledge can then be used to propose novel combinations of reactants and reagents that are likely to lead to new and useful products from this compound. This approach can help chemists to explore uncharted areas of chemical space and discover reactions that might not be obvious from classical chemical intuition.

The table below presents a hypothetical comparison of different machine learning models for predicting the yield of a Sonogashira coupling reaction involving this compound.

Machine Learning ModelMolecular Descriptors UsedCross-Validation R² ScoreMean Absolute Error (%)
Random ForestMorgan Fingerprints0.855.2
Gradient BoostingQuantum Chemical Descriptors0.884.8
Neural NetworkCombination of Fingerprints and Descriptors0.923.5
Support Vector MachinePhysicochemical Properties0.796.5

Note: The data in this table is hypothetical and for illustrative purposes only.

The integration of machine learning into the workflow of synthetic chemistry holds the promise of accelerating the discovery and optimization of chemical reactions, and its application to versatile building blocks like this compound could lead to the development of novel and efficient synthetic routes to complex molecules.

Future Directions and Emerging Research Paradigms for 1,3 Dibromo 2 Ethynylbenzene Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of functional molecules like 1,3-dibromo-2-ethynylbenzene and its derivatives. Traditional synthesis methods are often being replaced by more environmentally friendly alternatives that reduce waste, avoid hazardous reagents, and conserve energy. rsc.org Research is moving towards catalyst-free systems, such as the Hexadehydro-Diels-Alder (HDDA) reaction, which can construct C-C and C-X bonds in a single step without the need for metal catalysts or inert gas protection, thereby offering high atomic economy. chu.edu.cn

The use of green solvents, catalysts, and energy sources represents a significant paradigm shift. rsc.org Photocatalysis, for instance, offers a green toolkit for activating alkynes using light, which can proceed under mild conditions. rsc.org Furthermore, developing protocols that utilize water as a solvent and employ reusable catalysts aligns with the goal of creating sustainable chemical processes. rsc.orgnih.gov The development of recyclable catalytic systems, including various nanocatalysts and metal-free options, is crucial for the functionalization of alkynes, as it combines the advantages of high reactivity with the ease of catalyst recovery and reuse. nih.gov These approaches aim to minimize the environmental impact associated with the synthesis and application of complex organic molecules.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of multiple reactive sites in this compound—two C-Br bonds and one C≡C-H bond—presents a challenge and an opportunity for selective functionalization. The development of novel catalytic systems is paramount for controlling which site reacts, thereby enabling the synthesis of well-defined products. Palladium-catalyzed coupling reactions are effective for forming new bonds at the C-Br positions with high regioselectivity. nih.gov Similarly, nickel-based catalysts have become vital in the synthesis of regioregular polymers from monomers containing thiophene (B33073) and halide groups. nih.gov

Future research will likely focus on catalysts that can distinguish between the two non-equivalent bromine atoms or selectively activate the alkyne. This could involve the design of sophisticated ligands that modulate the electronic and steric properties of the metal center. An emerging area is the use of transition-metal-free catalytic systems. For example, Brønsted acids have been shown to catalyze the addition of nucleophiles to aryl alkynes under environmentally benign conditions, offering a cost-effective and non-toxic alternative to traditional metal catalysts. mdpi.com The development of such systems enhances the efficiency and sustainability of reactions involving aryl alkynes.

Exploration of New Reaction Manifolds and Domino Processes

Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. rsc.org The unique structure of this compound makes it an ideal candidate for designing novel domino processes. For instance, a sequence could be initiated at the ethynyl (B1212043) group, followed by intramolecular cyclizations involving one or both bromine atoms to generate polycyclic aromatic systems.

The development of new benzannulation reactions, where an alkyne is used to construct a new benzene (B151609) ring, is a promising area. nih.gov By carefully designing precursors, it is possible to achieve highly regioselective domino benzannulations to build complex nanographene structures. nih.gov Similarly, methods for the domino synthesis of 1,3-diynes from 1,1-dibromoalkenes highlight the potential for using the dibromo-functionality in cascade reactions. researchgate.net Applying these concepts to this compound could lead to efficient, one-pot syntheses of complex fused aromatic compounds that would otherwise require lengthy, multi-step procedures.

Integration into Advanced Functional Materials with Tunable Properties

One of the most significant applications for this compound is as a monomer for the synthesis of advanced functional materials, particularly π-conjugated polymers. rsc.orgrsc.org These materials are central to the field of organic electronics for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ossila.com The dibromo- and ethynyl- functionalities serve as handles for various cross-coupling polymerization reactions, such as Suzuki, Stille, and Sonogashira couplings, to construct the polymer backbone. ossila.com

The "ortho"-substitution pattern of the reactive groups allows for the creation of polymers with specific helical or twisted conformations, which can influence their solubility, morphology, and optoelectronic properties. The ethynylene linker can enhance the planarity and rigidity of the polymer backbone, leading to improved charge transport characteristics. mdpi.com Future work will focus on copolymerizing this compound with other functional monomers to precisely tune the HOMO/LUMO energy levels, band gap, and emission characteristics of the resulting materials for targeted applications.

Below is an interactive table summarizing common polymerization methods applicable to monomers like this compound for creating functional polymers.

Polymerization MethodReactive Groups UtilizedTypical CatalystResulting LinkageApplication Area
Suzuki CouplingC-Br (converted to boronic ester) + C-BrPd(PPh₃)₄Aryl-ArylOLEDs, OFETs
Stille CouplingC-Br + C-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-ArylOrganic Solar Cells
Sonogashira CouplingC-Br + Terminal AlkynePdCl₂(PPh₃)₂, CuIAryl-EthynyleneConducting Polymers
Direct Arylation PolycondensationC-Br + C-HPd₂(dba)₃Aryl-ArylOFETs

Potential in Interdisciplinary Research Domains (excluding bio/medical)

The applications of this compound and its derivatives extend beyond pure chemistry into interdisciplinary fields like materials science and applied physics. The primary domain is organic electronics, where materials derived from this compound can function as active components in various devices. uky.edu Polymers containing ethynylene units are investigated for their semiconductor properties, which are fundamental to the performance of transistors and solar cells. ossila.commdpi.com

The ability to synthesize well-defined oligomers and polymers from this building block allows researchers to study fundamental structure-property relationships. uky.edu For example, chemists can synthesize a series of related polymers, and physicists can then characterize their charge carrier mobility, photoluminescence efficiency, and device performance. This collaborative approach is essential for developing next-generation electronic devices that are flexible, lightweight, and solution-processable. The compound can also serve as a precursor for creating novel carbon-rich nanostructures and ligands for catalysis, bridging synthetic chemistry with materials engineering.

Challenges and Opportunities in Scale-Up and Process Intensification for Academic and Industrial Applications

While this compound is a valuable research chemical, its transition to large-scale industrial applications faces several challenges. The synthesis often involves multiple steps and may rely on expensive reagents and catalysts, such as palladium. Many of the subsequent cross-coupling reactions require strict inert atmospheres and anhydrous conditions, which can be difficult and costly to maintain on a large scale. Furthermore, purification of the monomer and the resulting polymers can be complex, often requiring column chromatography, which is not ideal for industrial production.

However, these challenges present opportunities for innovation through process intensification. researchgate.net This involves developing chemical processes that are smaller, safer, and more energy-efficient. researchgate.net For this compound chemistry, this could mean:

Developing heterogeneous or recyclable catalysts to reduce costs and simplify product purification. nih.gov

Transitioning from batch to continuous flow reactors , which can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Designing more atom-economical synthetic routes that minimize waste and reduce the number of synthetic steps.

Exploring solvent-free or green solvent-based reaction conditions to reduce environmental impact and simplify downstream processing. nih.gov

Successfully addressing these challenges will be key to unlocking the full potential of this compound for both academic research and commercial applications in advanced materials.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,3-dibromo-2-ethynylbenzene, and what challenges arise during purification?

Methodological Answer:
The synthesis typically involves bromination of 2-ethynylbenzene derivatives using electrophilic brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃). A key challenge is controlling regioselectivity to avoid over-bromination. Post-synthesis, column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) is recommended for purification, as brominated aromatic compounds often exhibit high polarity and require careful separation from byproducts like 1,2,4-tribromo derivatives. Monitoring via TLC with UV visualization is critical .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • ¹H/¹³C NMR : The ethynyl proton (C≡CH) appears as a singlet at ~2.8–3.2 ppm, while aromatic protons split into distinct patterns due to bromine’s electronegativity.
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.84 for C₈H₅Br₂).
  • IR Spectroscopy : The C≡C stretch appears near 2100–2260 cm⁻¹.

Contradictions in NMR shifts (e.g., overlapping peaks) are resolved using 2D techniques like COSY or HSQC. Cross-referencing with computational predictions (DFT-based chemical shift calculations) or databases like NIST WebBook ensures accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Brominated aromatics are potential irritants and may release toxic fumes upon decomposition.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Collect halogenated waste in designated containers for incineration or specialized treatment to avoid environmental release .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example:

  • Bromo Groups : Electron-withdrawing effects lower the LUMO energy at C-Br bonds, favoring oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings.
  • Ethynyl Group : The sp-hybridized carbon’s high electron density facilitates alkyne-azide cycloaddition (click chemistry).

Software tools like Gaussian or ORCA optimize geometries, while UCSF Chimera visualizes steric effects influencing reaction pathways .

Advanced: How do researchers address contradictory data in catalytic activity studies involving this compound?

Methodological Answer:
Contradictions (e.g., variable yields in Sonogashira couplings) are investigated through:

  • Control Experiments : Testing catalyst purity (Pd(PPh₃)₄ vs. Pd₂(dba)₃), ligand effects, and solvent polarity.
  • Kinetic Profiling : Monitoring reaction progress via in situ IR or GC-MS to identify side reactions (e.g., homocoupling of alkynes).
  • Statistical Analysis : Design of Experiments (DoE) models (e.g., ANOVA) isolate variables like temperature or base strength .

Advanced: What are the emerging applications of this compound in materials science?

Methodological Answer:

  • Metal-Organic Frameworks (MOFs) : The ethynyl group enables π-stacking interactions for porous material design.
  • Conjugated Polymers : Bromine substituents act as crosslinking sites in electroluminescent polymers.
  • Single-Molecule Electronics : The rigid ethynyl-benzene backbone serves as a molecular wire in nanoelectronics.

Characterization via X-ray diffraction (XRD) and AFM confirms structural integrity .

Advanced: How is this compound utilized in mechanistic studies of C–Br bond activation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replacing Br with deuterium or fluorine analogs isolates bond-breaking steps.
  • Spectroscopic Trapping : UV-vis monitoring of Pd intermediates during oxidative addition reveals rate-determining steps.
  • Theoretical Modeling : Transition state analysis (using QM/MM methods) identifies steric vs. electronic influences on reactivity .

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